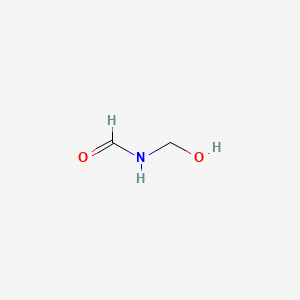
KF-4317
Descripción general
Descripción
KF-4317 is a compound known for its unique pharmacological properties. It acts as a competitive antagonist at both alpha- and beta-adrenoceptors, making it a valuable compound in the field of medicinal chemistry .
Métodos De Preparación
The synthesis of KF-4317 involves multiple steps. One common synthetic route includes the reaction of 4-hydroxybenzeneacetamide with 3-(1-methyl-3-phenylpropyl)aminopropanol under specific conditions. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity .
Análisis De Reacciones Químicas
KF-4317 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It is used to study adrenoceptor antagonism and related pharmacological effects.
Biology: It helps in understanding the biological pathways involving alpha- and beta-adrenoceptors.
Industry: It may be used in the development of new pharmaceuticals and related products.
Mecanismo De Acción
The mechanism of action of KF-4317 involves its binding to alpha- and beta-adrenoceptors. By competitively blocking these receptors, it inhibits the usual physiological responses mediated by these receptors, such as vasoconstriction and increased heart rate .
Comparación Con Compuestos Similares
Similar compounds include:
Labetalol: Another alpha- and beta-adrenoceptor antagonist, but with different potency and selectivity.
Propranolol: A non-selective beta-adrenoceptor antagonist with higher potency at beta 2-adrenoceptors.
Phentolamine: An alpha-adrenoceptor antagonist with different pharmacological properties
Propiedades
Número CAS |
76805-48-6 |
|---|---|
Fórmula molecular |
C21H28N2O3 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
2-[4-[2-hydroxy-3-(4-phenylbutan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C21H28N2O3/c1-16(7-8-17-5-3-2-4-6-17)23-14-19(24)15-26-20-11-9-18(10-12-20)13-21(22)25/h2-6,9-12,16,19,23-24H,7-8,13-15H2,1H3,(H2,22,25) |
Clave InChI |
QUGGJYHUFSNFIO-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NCC(COC2=CC=C(C=C2)CC(=O)N)O |
SMILES canónico |
CC(CCC1=CC=CC=C1)NCC(COC2=CC=C(C=C2)CC(=O)N)O |
Sinónimos |
4-(2-hydroxy-3-(1-methyl-3-phenylpropyl)aminopropoxy)benzeneacetamide 4-(2-hydroxy-3-(1-methyl-3-phenylpropyl)aminopropoxy)benzeneacetamide monohydrochloride KF 4317 KF-4317 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(4-azidophenyl)disulfanyl]butanimidate](/img/structure/B1216905.png)
![(10-Hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadec-10-en-7-yl) acetate](/img/structure/B1216906.png)
![3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin, 10-ethoxydecahydro-3,6,9-trimethyl-](/img/structure/B1216909.png)



![3-[(1-cyclopentyl-5-tetrazolyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1216913.png)

![2-[(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1216916.png)


![ETHYL 2-AMINO-7-CYCLOHEXYL-6,8-DIOXO-4H,5H,5AH,8AH-THIENO[2,3-E]ISOINDOLE-3-CARBOXYLATE](/img/structure/B1216920.png)
